molecular formula C19H12N4OS3 B11544205 2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole

2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole

Cat. No.: B11544205
M. Wt: 408.5 g/mol
InChI Key: UOPBDNBAUOPMJP-RGVLZGJSSA-N
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Description

2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE can be achieved through several synthetic pathways. One common method involves the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer the advantages of reduced reaction times and higher yields, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]FURAN-2-YL}SULFANYL)-1,3-BENZOTHIAZOLE stands out due to its unique combination of a benzothiazole moiety with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H12N4OS3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H12N4OS3/c1-3-7-15-13(5-1)21-18(25-15)23-20-11-12-9-10-17(24-12)27-19-22-14-6-2-4-8-16(14)26-19/h1-11H,(H,21,23)/b20-11+

InChI Key

UOPBDNBAUOPMJP-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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